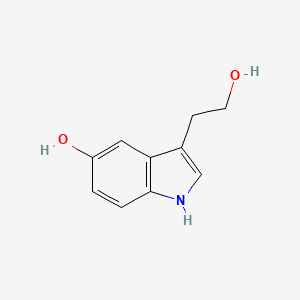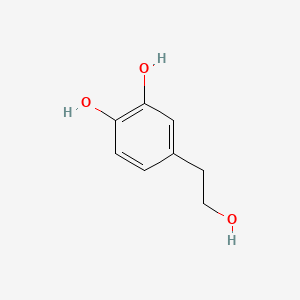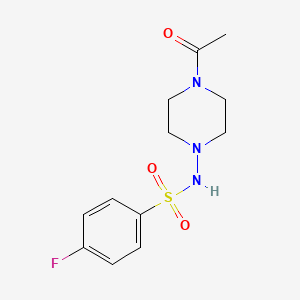![molecular formula C30H36ClN5O3 B1674068 2-amino-2-methyl-N-[(3R)-1-[[4-[2-[(methylcarbamoylamino)methyl]phenyl]phenyl]methyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]propanamide;hydrochloride CAS No. 195248-02-3](/img/structure/B1674068.png)
2-amino-2-methyl-N-[(3R)-1-[[4-[2-[(methylcarbamoylamino)methyl]phenyl]phenyl]methyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]propanamide;hydrochloride
Overview
Description
L-739943 is a growth hormone secretagogue, which means it stimulates the secretion of growth hormone. It is a small molecule drug with the molecular formula C30H36ClN5O3 and a molecular weight of 550.09 g/mol . This compound was initially developed by Merck & Co., Inc. and has shown significant potential in stimulating growth hormone release in various studies .
Preparation Methods
The synthesis of L-739943 involves several steps:
Protection of 4-bromobenzyl alcohol: 4-Bromobenzyl alcohol is treated with tert-butylchlorodiphenylsilane and triethylamine in dimethylformamide to form a silyl ether.
Formation of boronic acid: The silyl ether is treated with butyllithium in tetrahydrofuran at -78°C, followed by reaction with triisopropyl borate and acid hydrolysis to afford boronic acid.
Palladium-catalyzed coupling: The boronic acid is coupled with N-Boc-2-bromobenzylamine (obtained by reacting 2-bromobenzylamine with di-tert-butyl dicarbonate) to provide biphenyl.
Desilylation and mesylation: The biphenyl is desilylated using tetrabutyl ammonium fluoride in tetrahydrofuran, and the resulting benzyl alcohol is converted to mesylate with methanesulfonyl chloride and triethylamine in dichloromethane at 0°C.
Coupling and alkylation: ®-3-aminobenzazepinone is coupled with N-benzyloxycarbonyl-2-methylalanine using benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate to give an amide. This amide is then regioselectively alkylated with the mesylate in the presence of sodium hydride in dimethylformamide at low temperature.
Final steps: The tert-butoxycarbonyl protecting group is removed with hydrochloric acid at room temperature to yield amine hydrochloride, which is condensed with methyl isocyanate to afford urea.
Chemical Reactions Analysis
L-739943 undergoes several types of chemical reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, which are essential for its metabolic processing.
Substitution Reactions: L-739943 can undergo substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.
Coupling Reactions: Palladium-catalyzed coupling reactions are crucial in its synthesis, as seen in the preparation methods.
Common reagents used in these reactions include butyllithium, triisopropyl borate, methanesulfonyl chloride, and palladium catalysts. The major products formed from these reactions are intermediates that lead to the final compound, L-739943 .
Scientific Research Applications
L-739943 has several scientific research applications:
Chemistry: It is used as a model compound in the study of growth hormone secretagogues and their synthesis.
Biology: L-739943 is used to study the mechanisms of growth hormone release and its effects on biological systems.
Medicine: The compound has potential therapeutic applications in conditions where growth hormone release is beneficial, such as growth hormone deficiency.
Industry: L-739943 can be used in the development of new drugs targeting growth hormone release.
Mechanism of Action
L-739943 acts as an agonist of the growth hormone-releasing hormone receptor. By binding to this receptor, it stimulates the release of growth hormone from the pituitary gland. The molecular targets involved include the growth hormone-releasing hormone receptor and associated signaling pathways .
Comparison with Similar Compounds
L-739943 is compared with other growth hormone secretagogues such as L-692429 and MK-0677. While L-692429 was the first potent and selective non-peptide growth hormone secretagogue, L-739943 represents a significant breakthrough in terms of both potency and oral bioavailability. MK-0677, another similar compound, also shows excellent oral bioavailability and has been extensively evaluated in clinical studies .
Similar Compounds
- L-692429
- MK-0677
L-739943 is unique due to its distinct chemical structure and enhanced potency and bioavailability compared to its predecessors .
Properties
CAS No. |
195248-02-3 |
|---|---|
Molecular Formula |
C30H36ClN5O3 |
Molecular Weight |
550.1 g/mol |
IUPAC Name |
2-amino-2-methyl-N-[(3R)-1-[[4-[2-[(methylcarbamoylamino)methyl]phenyl]phenyl]methyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C30H35N5O3.ClH/c1-30(2,31)28(37)34-25-17-16-22-8-5-7-11-26(22)35(27(25)36)19-20-12-14-21(15-13-20)24-10-6-4-9-23(24)18-33-29(38)32-3;/h4-15,25H,16-19,31H2,1-3H3,(H,34,37)(H2,32,33,38);1H/t25-;/m1./s1 |
InChI Key |
CQCCAABVCYEOTD-VQIWEWKSSA-N |
SMILES |
CC(C)(C(=O)NC1CCC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C4=CC=CC=C4CNC(=O)NC)N.Cl |
Isomeric SMILES |
CC(C)(C(=O)N[C@@H]1CCC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C4=CC=CC=C4CNC(=O)NC)N.Cl |
Canonical SMILES |
CC(C)(C(=O)NC1CCC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C4=CC=CC=C4CNC(=O)NC)N.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-amino-2-methyl-N-(2,3,4,5-tetrahydro-1-((2'-((((methylamino)carbonyl)amino)methyl)(1,1'-biphenyl)-4-yl)methyl)-2-oxo-1H-benzazepin-3-yl)propanamide hydrochloride L 739,943 L 739943 L-739,943 L-739943 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(3aR,5R,6R,7R,7aR)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]oxazole-6,7-diyl diacetate](/img/structure/B1673998.png)




![4-[(E)-3-[[2-[3-[(3-bromo-2-methylimidazo[1,2-a]pyridin-8-yl)oxymethyl]-2,4-dichloro-N-methylanilino]-2-oxoethyl]amino]-3-oxoprop-1-enyl]-N,N-dimethylbenzamide](/img/structure/B1674006.png)


